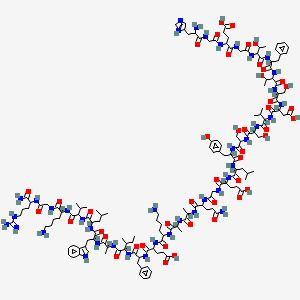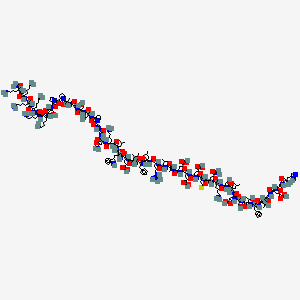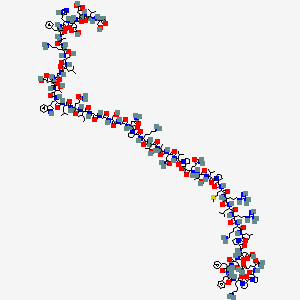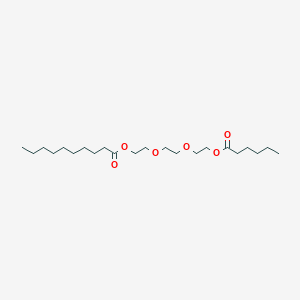
CID 5359885
Übersicht
Beschreibung
CID 5359885 is a useful research compound. Its molecular formula is C19H16N2Na2O7S2 and its molecular weight is 494.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Protein Function Control in Cells
Chemically Induced Dimerization (CID) has been pivotal in studying various biological processes. It offers control over protein function with high precision and spatiotemporal resolution. This technique is particularly significant in dissecting signal transductions and understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
2. Mammalian Inducible Gene Regulation
CID is integral for gene regulation in biomedical research. The development of proteolysis-targeting chimera-based scalable CID platforms has expanded its utility in inducible gene regulation and editing. This advancement includes applications in human cells and mice, offering novel methodologies for gene expression manipulation (Ma et al., 2023).
3. Insights into Cell Biology
CID techniques provide crucial insights into cell biology, particularly in understanding lipid second messengers and small GTPases. These insights help address the "signaling paradox" in cells. The technique's improved specificity and the ability to manipulate multiple systems orthogonally within a cell have been game-changing (DeRose, Miyamoto, & Inoue, 2013).
4. Protein-Protein Interaction Studies
CID has been utilized to study protein-protein interactions and control protein localization within living cells. This has particularly been applied in studying cellular events like cell signaling networks. The development of chemical dimerizers that can be activated and deactivated with light enhances the spatiotemporal control of this technique (Aonbangkhen et al., 2018).
5. Water Use Efficiency in Agriculture
CID, in the context of carbon isotope discrimination, has been applied in agriculture to improve water use efficiency and productivity, especially in barley. This approach has shown significant potential in breeding programs, highlighting CID's applicability beyond typical biomedical contexts (Anyia et al., 2007).
6. Development of New CID Compounds
The synthesis and in vitro activities of new CID compounds have broadened the scope of biological research and potential medical applications. These compounds have become versatile tools for studying intracellular signaling events and are crucial for application-specific optimizations (Keenan et al., 1998).
Eigenschaften
IUPAC Name |
disodium;(4Z)-3-oxo-4-[(2,4,5-trimethylphenyl)hydrazinylidene]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O7S2.2Na/c1-10-6-12(3)16(7-11(10)2)20-21-18-15-5-4-14(29(23,24)25)8-13(15)9-17(19(18)22)30(26,27)28;;/h4-9,20H,1-3H3,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2/b21-18-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJTYWDKWZYJNW-LUUCHEBKSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)NN=C2C3=C(C=C(C=C3)S(=O)(=O)[O-])C=C(C2=O)S(=O)(=O)[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)N/N=C\2/C3=C(C=C(C=C3)S(=O)(=O)[O-])C=C(C2=O)S(=O)(=O)[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methylbenzenesulfonic acid;1-methyl-1,6-diazaspiro[3.3]heptane](/img/structure/B8220589.png)
![3-(1H-benzimidazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B8220605.png)

![(4-Aminobicyclo[2.1.1]hexan-1-yl)methanol hydrochloride](/img/structure/B8220613.png)







![[3-[2-(2-Aminoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;azane](/img/structure/B8220676.png)
